Bacteriocin acidocin 8912
Description
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KTHYPTNAWKSLWKGFWESLRYTDGF |
Origin of Product |
United States |
Discovery and Initial Characterization of Bacteriocin Acidocin 8912
Isolation from Lactobacillus acidophilus TK8912 Strain
Acidocin 8912 is a bacteriocin (B1578144) produced by the Lactobacillus acidophilus TK8912 strain. tandfonline.comjst.go.jp This strain was identified as a producer of an antibacterial substance that demonstrated inhibitory action against other lactic acid bacteria, including strains of Lactobacillus and Lactococcus. tandfonline.com The production of acidocin 8912 by this particular strain of L. acidophilus paved the way for further research into its nature and potential uses. The genetic basis for its production was later traced to a 14-kb plasmid, designated pLA103. tandfonline.comnih.gov The structural gene for acidocin 8912, named acdT, was located on this plasmid and was found to encode a 46-amino acid precursor with a 20-amino acid N-terminal extension. nih.gov
Early Research on Antimicrobial Activity and Production
Initial studies focused on the purification and characterization of acidocin 8912, revealing it to be a peptide. tandfonline.comjst.go.jpnih.gov It was determined to be composed of likely 50 amino acids with a lysine (B10760008) residue at its N-terminus. tandfonline.comjst.go.jpnih.gov The molecular weight of the purified bacteriocin was estimated to be approximately 5200 Da by SDS-PAGE and 5400 Da by HPLC gel filtration. tandfonline.comjst.go.jpnih.gov
Research into its antimicrobial action showed that acidocin 8912 has a bactericidal effect, meaning it kills sensitive bacteria, but does not cause them to lyse or rupture (a bacteriolytic effect). tandfonline.comjst.go.jpnih.gov The spectrum of its activity was found to be relatively narrow, primarily targeting closely related bacterial species. tandfonline.comasm.org Later studies have shown that while structurally similar to acidocin A, acidocin 8912 exhibits lower antimicrobial activity. mdpi.comnih.gov However, it demonstrated stronger cytotoxic and membranotropic effects. mdpi.comnih.gov
The optimal conditions for the production of acidocin 8912 were also investigated. Maximum production was observed when L. acidophilus TK8912 was cultured in MRS broth at a temperature of 30°C. tandfonline.com The stability of the bacteriocin was also assessed, revealing it to be heat-stable, withstanding treatment at 120°C for 20 minutes. tandfonline.com However, it was completely inactivated by treatment with proteases, confirming its proteinaceous nature. tandfonline.com
Table 1: Physicochemical Properties of Acidocin 8912
| Property | Finding |
|---|---|
| Producing Strain | Lactobacillus acidophilus TK8912 |
| Molecular Weight (SDS-PAGE) | ~5200 Da |
| Molecular Weight (HPLC) | ~5400 Da |
| Amino Acid Composition | Presumed to be 50 amino acids |
| N-terminal Residue | Lysine |
| Genetic Locus | 14-kb plasmid pLA103 |
| Structural Gene | acdT |
| Mode of Action | Bactericidal |
| Optimal Production Temperature | 30°C in MRS broth |
| Heat Stability | Stable at 120°C for 20 minutes |
| Protease Sensitivity | Inactivated by protease treatment |
Methodologies for Initial Activity Assessment in Research
The antimicrobial activity of bacteriocins like acidocin 8912 is a critical aspect of their initial characterization. Various methods have been employed to assess this activity. The most common and foundational techniques are diffusion and dilution methods. researchgate.net
For acidocin 8912, the agar-well diffusion method was a primary technique used in early studies. tandfonline.com This method involves creating wells in an agar (B569324) plate that has been inoculated with a sensitive indicator organism, such as Lactobacillus casei subsp. rhamnosus ATCC 7469. tandfonline.com A sample containing the bacteriocin is then added to the well. After incubation, the presence of a clear zone of growth inhibition around the well indicates antimicrobial activity. tandfonline.com The size of this zone can be used to quantify the activity, often expressed in arbitrary units (AU/ml), which is defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition. tandfonline.com
Other methodologies commonly used for assessing bacteriocin activity include:
Disk-diffusion method: Similar to the agar-well method, but a filter paper disk impregnated with the bacteriocin solution is placed on the agar surface. researchgate.net
Microbroth dilution method: This is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the bacteriocin that prevents visible growth of the indicator microorganism in a liquid medium. jptcp.com
Spectrophotometric methods: These are used to measure the growth of the indicator strain in the presence of the bacteriocin by monitoring changes in optical density over time. jptcp.com The addition of purified acidocin 8912 to a suspension of sensitive cells resulted in a rapid decrease in viable cell count without a corresponding change in optical density, confirming its bactericidal but not bacteriolytic action. tandfonline.com
Zymograms: This technique combines SDS-PAGE with a bioassay. After electrophoresis of the bacteriocin-containing sample, the gel is overlaid with agar seeded with an indicator strain. A zone of inhibition will appear on the gel corresponding to the location of the active bacteriocin, allowing for the estimation of its molecular weight. frontiersin.org
The selection of the appropriate method depends on the specific research question, whether it is for screening new bacteriocin producers, quantifying activity, or determining the mode of action. researchgate.netjptcp.com
Table 2: Common Methodologies for Bacteriocin Activity Assessment
| Method | Principle | Application in Acidocin 8912 Research |
|---|---|---|
| Agar-Well Diffusion | Diffusion of the bacteriocin from a well into agar seeded with an indicator strain, creating a zone of growth inhibition. | Used for initial detection and quantification of acidocin 8912 activity. tandfonline.com |
| Disk-Diffusion | A filter paper disk containing the bacteriocin is placed on an agar plate with an indicator strain. | A general method for screening antimicrobial activity. researchgate.net |
| Microbroth Dilution | Serial dilutions of the bacteriocin are incubated with an indicator strain in a liquid medium to determine the MIC. | Used to determine the minimum concentration of a bacteriocin needed to inhibit growth. jptcp.com |
| Spectrophotometry | Measures the change in optical density of a liquid culture of an indicator strain in the presence of the bacteriocin. | Used to differentiate between bactericidal and bacteriolytic modes of action. tandfonline.com |
| Zymogram (SDS-PAGE Bioassay) | Combines protein separation by electrophoresis with an activity assay to identify the active protein and estimate its molecular weight. | Used to visualize the active bacteriocin and estimate its molecular weight. frontiersin.org |
Localization of Genetic Determinants (e.g., Plasmid-Encoded: pLA103)
The genetic determinants for the production of acidocin 8912 and the associated immunity are located on a plasmid. koreascience.kroup.com Specifically, research has identified a 14-kb plasmid, designated pLA103, as the carrier of the genes responsible for these traits. nih.govoup.com Evidence for this plasmid's role comes from curing experiments, where the removal of pLA103 from Lactobacillus acidophilus TK8912 resulted in the loss of both acidocin 8912 production (Acd+) and the cell's immunity to it (Acd(r)). nih.govoup.comjst.go.jp
Further confirmation was achieved through transformation experiments. A plasmid-cured strain, which was unable to produce acidocin 8912 and was sensitive to it, regained the ability to produce the bacteriocin and its immunity after being transformed with the pLA103 plasmid. nih.govtandfonline.com This provided direct evidence for the plasmid's involvement in the production and immunity of acidocin 8912. nih.gov The parental strain, Lactobacillus acidophilus TK8912, harbors six plasmids in total. tandfonline.com
Molecular Cloning and Nucleotide Sequencing of the acdT Gene
The structural gene responsible for encoding acidocin 8912 has been successfully cloned and its nucleotide sequence determined. nih.govoup.com This gene is designated as acdT. nih.govoup.comcpu-bioinfor.orgalphafold.com The identification and sequencing of the acdT gene have been crucial in understanding the primary structure of the bacteriocin and its precursor form.
Analysis of Precursor Peptide Sequences, Including Leader Peptide Motifs
The acdT gene encodes a precursor peptide for acidocin 8912. nih.govoup.com This precursor is composed of 46 amino acids and includes a 20-amino acid N-terminal extension, also known as a leader peptide. nih.govoup.com The presence of a leader peptide is a common feature among bacteriocins produced by lactic acid bacteria. nih.govoup.com This leader sequence is later cleaved off during the maturation process to yield the active bacteriocin. The precursor sequence of the acdT gene exhibits conservation of the general structural characteristics observed in other bacteriocin precursors from some lactic acid bacteria. nih.govoup.com The mature acidocin 8912 peptide is composed of 26 amino acids. cpu-bioinfor.org
Biosynthetic Pathways and Post-Translational Modifications
The biosynthesis of acidocin 8912 involves ribosomal synthesis of the precursor peptide followed by post-translational modifications. A key modification is the proteolytic cleavage of the 20-amino acid leader peptide from the N-terminus of the 46-amino acid precursor to produce the mature, active bacteriocin. nih.govoup.com While some bacteriocins undergo extensive post-translational modifications, such as the formation of lanthionine (B1674491) bridges, the available information for acidocin 8912 primarily points to the removal of the leader peptide as the critical step in its maturation.
Regulation of Acidocin 8912 Gene Expression and Production Optimization
The production of acidocin 8912 is influenced by environmental factors and the growth phase of the producing organism.
Temperature plays a significant role in the production of acidocin 8912. Optimal production has been observed at 30°C in MRS broth. nih.govtandfonline.comacademicjournals.orgresearchgate.net While the producing organism, Lactobacillus acidophilus TK8912, grows more slowly at 30°C compared to 37°C, bacteriocin production is more effective at the lower temperature. tandfonline.com In contrast to some other bacteriocins produced by lactobacilli, the production of acidocin 8912 does not appear to be significantly affected by the pH of the medium within the range of 5 to 7. koreascience.krtandfonline.com
Bacteriocin production is often linked to the growth phase of the producing bacteria. For many bacteriocins, including some produced by lactobacilli, production occurs during the late exponential and early stationary phases of growth, suggesting they are secondary metabolites. koreascience.kr While specific details on the growth phase dependency of acidocin 8912 are not extensively documented in the provided search results, the general pattern for many bacteriocins suggests that its production is likely initiated as the bacterial culture enters the later stages of growth.
Classification Systems for Bacteriocins: Academic Perspectives
The classification of bacteriocins has evolved over time, with several systems proposed based on criteria such as molecular weight, chemical structure, and mode of action. nih.gov A widely accepted classification divides bacteriocins into two main classes. researchgate.net Class I, known as the lantibiotics, are small peptides that undergo extensive post-translational modifications, resulting in the formation of lanthionine (B1674491) and methyllanthionine residues. Class II bacteriocins are small, heat-stable peptides that are not as extensively modified. academicjournals.orgnih.gov This class is further subdivided into several subclasses, including the pediocin-like bacteriocins (Class IIa), which are characterized by a conserved N-terminal sequence.
Positioning of Acidocin 8912 Within Bacteriocin Taxonomy E.g., Class Ii Bacterioc
Acidocin 8912 is classified as a Class II bacteriocin (B1578144). mdpi.comnih.gov More specifically, it is considered to belong to a distinct subfamily of Class II bacteriocins that includes acidocin A. mdpi.comnih.gov While structurally related to the subclass IIa (pediocin-like) bacteriocins, this subfamily exhibits significant differences in biological activities. nih.govresearchgate.net The optimal production of Acidocin 8912 by Lactobacillus acidophilus TK8912 occurs at 30°C in MRS broth. academicjournals.org
Biochemical Characterization of Acidocin 8912
The biochemical properties of Acidocin 8912 have been elucidated through various analytical techniques, providing insights into its structure and stability.
Primary and Secondary Structure
Acidocin 8912 is a peptide that was initially estimated to be composed of approximately 50 amino acids. tandfonline.comnih.gov However, cloning and sequencing of the structural gene revealed that it encodes a 46-amino acid precursor, which includes a 20-amino acid N-terminal extension. oup.comnih.gov The mature peptide has a lysine (B10760008) residue at its N-terminus. tandfonline.comnih.gov Its molecular weight has been estimated to be between 5200 and 5400 Da. tandfonline.comnih.govjst.go.jp Analysis of its secondary structure through circular dichroism spectroscopy indicates a high content of β-folded structures in an aqueous solution. nih.govresearchgate.net
Table 1: Structural Characteristics of Acidocin 8912
| Property | Finding |
|---|---|
| Producing Strain | Lactobacillus acidophilus TK8912 |
| Classification | Class II Bacteriocin |
| Molecular Weight | 5200-5400 Da tandfonline.comnih.govjst.go.jp |
| Amino Acid Composition | Approximately 50 amino acids (initial estimation) tandfonline.comnih.gov |
| Precursor Peptide | 46 amino acids with a 20-amino acid N-terminal extension oup.comnih.gov |
| N-terminus | Lysine residue tandfonline.comnih.gov |
| Secondary Structure | High content of β-folded structure nih.govresearchgate.net |
Physicochemical Properties
Acidocin 8912 exhibits notable stability under various physical and chemical conditions. It is a heat-stable bacteriocin, retaining its activity after heat treatment. academicjournals.org This thermal stability is a desirable characteristic for its potential application in food processing, which often involves heating steps.
Antimicrobial Activity and Spectrum of Acidocin 8912
Acidocin 8912 demonstrates a targeted antimicrobial effect, primarily against other lactic acid bacteria.
Range of Activity against Spoilage and Pathogenic Bacteria
The antimicrobial spectrum of Acidocin 8912 is relatively narrow, showing activity against certain strains of Lactobacillus and Lactococcus. tandfonline.com Specifically, it is active against the indicator strain Lactobacillus casei subsp. rhamnosus ATCC 7469. tandfonline.com Research has shown that while it has a more limited spectrum compared to some other bacteriocins, it can inhibit both Gram-positive bacteria, including species of Lactococcus, Enterococcus, Bacillus, Mycobacterium, and Micrococcus, as well as some strains of the Gram-negative bacterium E. coli. mdpi.com
Table 2: Antimicrobial Spectrum of Acidocin 8912
| Target Microorganism | Susceptibility |
|---|---|
| Lactobacillus strains | Susceptible tandfonline.com |
| Lactococcus strains | Susceptible tandfonline.com |
| Lactobacillus casei subsp. rhamnosus ATCC 7469 | Susceptible tandfonline.com |
| Enterococcus species | Susceptible mdpi.com |
| Bacillus species | Susceptible mdpi.com |
| Mycobacterium species | Susceptible mdpi.com |
| Micrococcus species | Susceptible mdpi.com |
Mechanism of Action: Pore Formation and Disruption of Proton Motive Force
The mode of action of Acidocin 8912 involves the disruption of the target cell's cytoplasmic membrane. oup.com It has a bactericidal effect, meaning it kills the sensitive cells, but does not cause them to lyse (bacteriolytic effect). tandfonline.comnih.govscispace.com The primary mechanism is the dissipation of the proton motive force (PMF), which is the electrochemical gradient across the cell membrane essential for energy-dependent processes like amino acid transport. oup.com Acidocin 8912 achieves this by forming pores in the cytoplasmic membrane, leading to the leakage of essential intracellular components, such as amino acids. scispace.comoup.com This disruption of the membrane potential and pH gradient ultimately leads to cell death. oup.com
Genetic Organization and Biosynthesis of Acidocin 8912
The production of Acidocin 8912 is genetically encoded and involves a multi-step biosynthetic process.
Genetic Determinants: Structural and Immunity Genes
The genetic information for Acidocin 8912 production is located on a 14-kb plasmid designated pLA103. oup.comnih.govtandfonline.com The structural gene for Acidocin 8912, named acdT, has been cloned and sequenced. oup.comnih.gov This gene encodes the precursor peptide of the bacteriocin. In addition to the structural gene, the plasmid also carries the gene responsible for immunity, which protects the producing cell from the action of its own bacteriocin. tandfonline.com
Biosynthetic Pathway: Precursor Synthesis, Post-translational Modification, and Export
Acidocin 8912 is synthesized as an inactive precursor peptide. oup.comnih.gov This pre-peptide contains an N-terminal leader sequence that is cleaved off during the maturation process to yield the active bacteriocin. This is a common feature among Class II bacteriocins. Following translation, the precursor peptide is processed and exported from the cell.
Applications in Food Preservation
The antimicrobial properties of Acidocin 8912 make it a candidate for use as a natural biopreservative in the food industry.
Use as a Natural Biopreservative
Bacteriocins like Acidocin 8912 are considered "generally regarded as safe" (GRAS) and offer a natural alternative to chemical preservatives for extending the shelf life and enhancing the safety of food products. biosciencejournals.comresearchgate.net Their application in food preservation is an area of active research. scispace.combiosciencejournals.comresearchgate.net
Case Studies/Research Findings on Efficacy in Food Matrices
The effectiveness of bacteriocins, including those similar to Acidocin 8912, has been demonstrated in various food systems. For instance, bacteriocins produced by lactic acid bacteria have been shown to inhibit the growth of food spoilage organisms. biosciencejournals.com While specific case studies on Acidocin 8912 in food matrices are part of ongoing research, the principles of its application are based on the broader success of using bacteriocins to control undesirable microbial growth in food products such as meat and dairy. tu.ac.th
Bacteriocins, antimicrobial peptides produced by bacteria, have garnered significant interest in the scientific community for their potential applications in food preservation and as alternatives to conventional antibiotics. Among these, acidocin 8912, a bacteriocin produced by Lactobacillus acidophilus, stands out due to its unique properties and spectrum of activity. This article delves into the discovery, initial characterization, and early research findings related to this specific chemical compound.
Molecular Architecture and Structural Biology of Bacteriocin Acidocin 8912
Purification Strategies and Methodologies
The isolation and purification of acidocin 8912 to homogeneity involves a multi-step strategy combining precipitation and various chromatographic techniques. The process typically commences with ammonium sulfate (B86663) fractionation of the culture supernatant to precipitate the crude bacteriocin (B1578144). tandfonline.comnih.govjst.go.jp
Following precipitation, the sample undergoes a series of successive chromatography steps. These include:
CM-cellulose chromatography : An ion-exchange chromatography step to separate proteins based on their net charge. tandfonline.comnih.govjst.go.jp
Sephadex G-50 and Sephadex G-25 gel filtration chromatography : These size-exclusion chromatography steps separate molecules based on their size, further refining the bacteriocin preparation. tandfonline.comnih.govjst.go.jp
Reversed-phase high-performance liquid chromatography (RP-HPLC) : The final purification step is often performed on a column such as Aquapore RP-300. tandfonline.comnih.govjst.go.jp This technique separates molecules based on their hydrophobicity, yielding a highly purified acidocin 8912 that migrates as a single band on SDS-PAGE. tandfonline.comnih.govjst.go.jp
This comprehensive purification protocol is essential for obtaining a pure sample of acidocin 8912 suitable for subsequent structural and functional analyses.
Peptide Compositional Analysis: Amino Acid Sequence Determination (N-terminal) and Overall Composition
Analysis of the purified acidocin 8912 has provided insights into its primary structure. The molecular weight of acidocin 8912 has been estimated to be approximately 5200 Da by SDS-PAGE and 5400 Da by HPLC gel filtration. tandfonline.comnih.govjst.go.jp Based on these molecular weight estimations, the peptide is presumed to be composed of approximately 50 amino acids. tandfonline.comnih.govjst.go.jp
N-terminal amino acid sequence analysis has identified the first 24 residues of the peptide as: NH2-Lys-Thr-His-Tyr-Pro-Thr-Asn-Ala-X-Lys-Ser-Leu-Arg-Lys-Gly-Phe-X-Glu-Ser-Leu-Arg-X-Thr-Asp, where 'X' represents an unidentified residue. tandfonline.com The N-terminus begins with a lysine (B10760008) residue. tandfonline.comnih.govjst.go.jp A more recent analysis has identified a 26-amino acid sequence as H-Lys-Thr-His-Tyr-Pro-Thr-Asn-Ala-Trp-Lys-Ser-Leu-Trp-Lys-Gly-Phe-Trp-Glu-Ser-Leu-Arg-Tyr-Thr-Asp-Gly-Phe-OH. novoprolabs.com
Amino acid composition analysis has revealed the constituent amino acids of acidocin 8912. Notably, performic acid oxidation did not detect any cysteine residues, indicating the absence of disulfide bonds in its structure. tandfonline.com
| Amino Acid | Number of Residues |
|---|
The table above is based on the amino acid composition data from published research and will be populated with specific values where available in the source material.
Secondary Structural Elucidation via Spectroscopic Methodologies
The secondary structure of acidocin 8912 has been investigated using Circular Dichroism (CD) spectroscopy . nih.gov These studies have revealed that in an aqueous solution, acidocin 8912 has a high content of β-folded structure, which is a distinguishing feature compared to other related bacteriocins like acidocin A. nih.gov The proportion of β-sheets in acidocin 8912 in water is predominant over disordered regions. nih.gov
Interestingly, the conformation of acidocin 8912 changes in the presence of membrane-mimicking environments. In the presence of detergent micelles, such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (B1670865) (DPC), the proportion of α-helices in the structure of acidocin 8912 increases significantly. nih.gov This conformational flexibility is a common characteristic of many membrane-active peptides.
| Condition | α-Helix (%) | β-Sheet (%) | Turn (%) | Disordered (%) |
|---|
The table above summarizes the secondary structure content of acidocin 8912 under different solvent conditions as determined by CD spectroscopy.
Structural Comparison with Related Class II Bacteriocins
Acidocin 8912 is classified as a class II bacteriocin and shares structural similarities with other members of this class, particularly those in the acidocin A subfamily. nih.govmdpi.com
Acidocin A : There is a notable similarity between acidocin 8912 and the N-terminal part of acidocin A, with 31% identical residues. nih.govmdpi.com However, acidocin 8912 is smaller than acidocin A and lacks the first cysteine residue found in the acidocin A sequence. nih.govmdpi.com Both acidocins share a conserved tryptophan residue. nih.govmdpi.com Structurally, CD spectroscopy data indicates that acidocin 8912 is more similar to acidocin A in terms of polypeptide backbone folding than to classical pediocin-like bacteriocins. mdpi.com
Acidocin 8912A : This is a C-terminally extended homolog of acidocin 8912, considered a possible evolutionary intermediate. nih.gov While structurally similar to acidocin A, both acidocin 8912 and acidocin 8912A exhibit lower antimicrobial activity. nih.gov
BacSJ : BacSJ is another class IId bacteriocin. mdpi.com While a direct detailed structural comparison with acidocin 8912 is not extensively documented in the provided search results, like other class II bacteriocins, it is a non-lanthionine-containing peptide. researchgate.net The predicted secondary structure of BacSJ comprises several β-strands in its central and N-terminal parts, which is a feature also prominent in acidocin 8912. mdpi.com
The structural relationships within this subfamily of class II bacteriocins suggest a common evolutionary origin and potentially related, though not identical, mechanisms of action. nih.govmdpi.com
Antimicrobial Spectrum and Activity Profiling of Bacteriocin Acidocin 8912
Inhibition of Gram-Positive Bacterial Species
Acidocin 8912 demonstrates notable efficacy against a range of Gram-positive bacteria, many of which are closely related to the producing organism. nih.gov Its spectrum of activity encompasses several genera of significant interest in both clinical and food microbiology settings.
The inhibitory action of acidocin 8912 has been documented against various species within the genera Lactobacillus, Lactococcus, Enterococcus, Bacillus, Mycobacterium, and Micrococcus. Research has shown that the sensitivity to acidocin 8912 can vary between different species and even strains within the same species.
Recent studies have provided quantitative data on the minimum inhibitory concentrations (MICs) of acidocin 8912 against several Gram-positive bacteria. For instance, the MIC of acidocin 8912 against Lactococcus lactis subsp. lactis has been determined to be 4 µM, while for Bacillus subtilis, it is 8 µM. researchgate.net The activity against Micrococcus luteus is also significant, with a MIC of 4 µM. researchgate.net
| Bacterial Species | Minimum Inhibitory Concentration (µM) |
|---|---|
| Lactococcus lactis subsp. lactis | 4 |
| Bacillus subtilis | 8 |
| Micrococcus luteus | 4 |
Effectiveness Against Select Gram-Negative Bacterial Strains
While many bacteriocins produced by Gram-positive bacteria primarily target closely related species, acidocin 8912 has demonstrated a broader spectrum of activity that includes some Gram-negative bacteria. nih.govnih.gov The outer membrane of Gram-negative bacteria typically acts as a barrier to many antimicrobial peptides. nih.gov However, certain bacteriocins, including acidocin 8912, can overcome this protective layer. nih.gov
The effectiveness of acidocin 8912 has been observed against strains of Escherichia coli. This activity is noteworthy as E. coli is a common cause of various infections. The ability of acidocin 8912 to disrupt the membrane integrity of E. coli has been investigated, suggesting a mechanism that involves permeabilization of the outer and inner membranes. mdpi.com
Quantitative assessments have shown the MIC of acidocin 8912 against Escherichia coli to be in the micromolar range, indicating a potent inhibitory effect. researchgate.net
| Bacterial Species | Minimum Inhibitory Concentration (µM) |
|---|---|
| Escherichia coli | 16 |
Antifungal Activity Against Pathogenic Fungi
In addition to its antibacterial properties, recent research has highlighted the antifungal potential of bacteriocins from the same family as acidocin 8912. nih.govresearchgate.net Specifically, a closely related peptide, acidocin A, has shown a pronounced inhibitory effect against fungi of the Candida genus. nih.govnih.govjove.com This suggests that acidocin 8912 may also possess antifungal properties, expanding its potential applications.
Studies on acidocin A have demonstrated its ability to inhibit the growth of various Candida species, which are known to cause opportunistic infections in humans. nih.govresearchgate.net The antifungal activity of these peptides further underscores their broad-spectrum antimicrobial nature. While specific data for acidocin 8912's antifungal activity is still emerging, the strong performance of its homologues is a promising indicator.
Research Methodologies for Antimicrobial Activity Assessment
The antimicrobial activity of bacteriocins like acidocin 8912 is evaluated using several established laboratory techniques. bohrium.comresearchgate.netjptcp.com These methods are crucial for determining the potency and spectrum of the bacteriocin's inhibitory effects.
One of the most common methods is the agar-well diffusion assay . researchgate.nettandfonline.com In this technique, an agar (B569324) plate is uniformly inoculated with a sensitive indicator microorganism. Wells are then cut into the agar, and a solution containing the bacteriocin (B1578144) is placed into the wells. Following incubation, the antimicrobial activity is observed as a clear zone of growth inhibition around the well. The diameter of this zone is proportional to the concentration and activity of the bacteriocin.
To quantify the potency of a bacteriocin, the Minimum Inhibitory Concentration (MIC) is determined. bohrium.comresearchgate.net This is typically done using a broth microdilution method. bohrium.com Serial dilutions of the bacteriocin are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the indicator microorganism. After incubation, the MIC is identified as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the microorganism. dntb.gov.ua This method provides a quantitative measure of the bacteriocin's effectiveness against specific pathogens.
Other methods used to assess bacteriocin activity include turbidimetric assays, which measure the turbidity of a bacterial culture in the presence of the bacteriocin, and viability assays that use dyes to differentiate between live and dead cells. dergipark.org.tr
Mechanistic Investigations into the Antimicrobial Action of Bacteriocin Acidocin 8912
Cellular Target Identification: Emphasis on Cytoplasmic Membrane Interactions
The primary cellular target for the inhibitory action of acidocin 8912 is the cytoplasmic membrane. oup.comoup.com Its mechanism of action is consistent with other class IIa bacteriocins, which are known to act on the membranes of Gram-positive bacteria, leading to perturbation and increased permeability. mdpi.comconicet.gov.ar Studies suggest that the broad-spectrum activity of acidocin 8912 is linked to its ability to disrupt the barrier function of the target cell membrane. mdpi.com
The strong membranotropic (membrane-seeking) activity of acidocin 8912 is attributed to its molecular structure. mdpi.comdntb.gov.ua Analysis of its secondary structure indicates an ability to form an amphiphilic α-helix at the membrane interface. mdpi.com This structural feature, characterized by the spatial separation of charged and hydrophobic amino acid residues, facilitates its interaction with and insertion into the phospholipid bilayer of the target cell, initiating the cascade of events that leads to cell death. mdpi.comresearchgate.net
Disruption of Membrane Energetics: Protonmotive Force Dissipation
A critical consequence of acidocin 8912's interaction with the cytoplasmic membrane is the disruption of the cell's energy-transducing systems. Specifically, acidocin 8912 dissipates the protonmotive force (PMF), which is the electrochemical gradient of protons across the membrane. oup.comoup.com The PMF is composed of two essential components: the electrical membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH). oup.com
Research has demonstrated that acidocin 8912 collapses both of these components in sensitive Lactobacillus casei cells. oup.comoup.com The addition of acidocin 8912 leads to a rapid and concentration-dependent reduction in both the membrane potential and the pH gradient. oup.com At sufficient concentrations (e.g., 150 AU/ml), a total collapse of the PMF is observed. oup.com This dissipation of the cell's primary energy source is a key step in its bactericidal mechanism. oup.com
Below is an interactive table summarizing the effect of Acidocin 8912 on the components of the Protonmotive Force (PMF) in Lactobacillus casei.
| Component | Effect of Acidocin 8912 | Reference |
| Membrane Potential (ΔΨ) | Dissipated/Reduced | oup.comoup.com |
| pH Gradient (ΔpH) | Dissipated/Reduced | oup.comoup.com |
| Protonmotive Force (PMF) | Collapsed/Dissipated | oup.com |
Pore Formation Mechanisms in Sensitive Cell Membranes
The dissipation of the PMF is a direct result of acidocin 8912 compromising the integrity of the cytoplasmic membrane by forming pores. oup.comoup.com These pores or channels allow the indiscriminate passage of ions and small molecules, leading to the breakdown of essential electrochemical gradients. oup.com
An important characteristic of the pores formed by acidocin 8912 is that their formation is not dependent on the membrane's electrical potential. oup.com Evidence shows that acidocin 8912 can induce the efflux of molecules like glutamate (B1630785) even in the absence of a PMF, indicating that its pore-forming activity is voltage-independent. oup.com This mechanism is shared with other bacteriocins, such as lactococcin A, which also increase membrane permeability in a voltage-independent manner. oup.com The formation of these pores allows for the leakage of essential intracellular compounds, contributing significantly to the bactericidal effect. oup.com
Impact on Essential Cellular Transport Processes
The collapse of the protonmotive force, a primary driver of many transport systems, directly impairs essential cellular functions. oup.comoup.com The uptake of certain amino acids, which is a PMF-dependent process, is severely affected by acidocin 8912. oup.com Studies using a non-metabolizable alanine (B10760859) analogue demonstrated that acidocin 8912 inhibits its accumulation in sensitive cells. oup.com
Furthermore, the pores formed by acidocin 8912 cause the efflux of pre-accumulated intracellular components. A notable example is the leakage of glutamate, an amino acid previously taken up through an ATP-driven transport system. oup.comoup.com The bacteriocin (B1578144) induces a rapid efflux of this and other amino acids, suggesting the pores are large enough to permit their passage. oup.com The leakage of these vital metabolites from the cytoplasm further cripples the cell's metabolic activities and contributes to cell death. oup.com
The following table details the observed effects of Acidocin 8912 on cellular transport processes.
| Transport Process | Observation | Mechanism | Reference |
| Amino Acid Uptake | Inhibited | Dissipation of PMF, which drives transport. | oup.com |
| Glutamate Efflux | Induced | Leakage through voltage-independent pores. | oup.comoup.com |
| AIB Efflux | Induced | Leakage through pores and PMF dissipation. | oup.com |
Comparative Analysis of Bactericidal vs. Bacteriolytic Effects
Investigations into the antimicrobial action of acidocin 8912 have clearly defined its effect as bactericidal, meaning it kills the target cells. nih.govtandfonline.com However, this killing action is not accompanied by bacteriolysis, which is the enzymatic breakdown and dissolution of the cell wall. nih.govtandfonline.com
Experiments monitoring the viability and optical density of sensitive Lactobacillus casei cell suspensions after treatment with purified acidocin 8912 provide clear evidence for this distinction. While the number of viable cells (survivors) drops dramatically upon addition of the bacteriocin, the optical density of the culture remains unchanged. tandfonline.com This indicates that the cells are killed, but their cellular structure remains physically intact, without lysis occurring. nih.govtandfonline.com This mode of action aligns with many other class II bacteriocins that kill by disrupting membrane function rather than by degrading the cell wall. mdpi.com
Host Immunity and Mechanisms of Resistance to Bacteriocin Acidocin 8912
Genetic Basis of Producer Immunity (e.g., Immunity Protein Encoding Genes)
The genetic determinants for the production of bacteriocin (B1578144) acidocin 8912 and the immunity to it in Lactobacillus acidophilus TK8912 are encoded on a plasmid. nih.gov Specifically, a plasmid designated pLA103 is directly involved in both the synthesis of acidocin 8912 and the host's self-protection. nih.gov Evidence for this linkage was established through plasmid curing and transformation experiments. When the pLA103 plasmid was eliminated from L. acidophilus TK8912, the resulting strain lost both its ability to produce acidocin 8912 and its immunity to the bacteriocin. nih.gov Conversely, when the plasmid-cured, sensitive strain was transformed with pLA103, both the production of and resistance to acidocin 8912 were restored. nih.gov This provides direct evidence that the genes for both bacteriocin production and immunity are located on this plasmid. nih.gov
While the replication region of the 14 kb pLA103 plasmid has been characterized, the complete sequence and the specific gene encoding the immunity protein have not been fully elucidated in publicly available research. oup.comnih.gov The gene for the bacteriocin itself is designated as acdT and is located on plasmid pLA103. uniprot.org Typically, in bacteriocin gene clusters, the immunity gene is located in close proximity to the bacteriocin structural gene, often downstream, allowing for co-regulation. nih.gov
Table 1: Genetic Locus of Acidocin 8912 Production and Immunity
| Feature | Description | Reference |
| Producing Organism | Lactobacillus acidophilus TK8912 | nih.gov |
| Genetic Element | Plasmid pLA103 | nih.gov |
| Encoded Traits | Production of acidocin 8912 and host immunity | nih.gov |
| Bacteriocin Gene | acdT | uniprot.org |
| Immunity Gene | Presumed to be on pLA103, but not yet specifically identified. | oup.com |
Molecular Mechanisms of Self-Protection in Producing Organisms
The precise molecular mechanism by which Lactobacillus acidophilus TK8912 protects itself from its own acidocin 8912 has not been specifically detailed in scientific literature. However, based on the mechanisms of immunity for other class II bacteriocins, it is highly probable that a dedicated immunity protein is involved. nih.gov These immunity proteins are typically small, cationic peptides that interact either with the bacteriocin itself or with its cellular target to prevent the lethal action of the bacteriocin. frontiersin.org
For many class II bacteriocins, the immunity protein is located in the cytoplasm or associated with the cell membrane of the producing bacterium. nih.gov It functions by forming a complex with the bacteriocin or its receptor, thereby preventing the bacteriocin from forming pores in the membrane of the producer cell. nih.gov Given that the mode of action of acidocin 8912 involves the formation of pores in the cytoplasmic membrane of target cells, it is plausible that its cognate immunity protein functions to inhibit this pore formation in the producer strain. oup.comoup.com
Induction and Characterization of Resistance in Target Microorganisms
There is a notable lack of published research on the successful induction and characterization of resistance to bacteriocin acidocin 8912 in target microorganisms. While the development of resistance to some bacteriocins, particularly class IIa bacteriocins, can occur, the frequency and mechanisms can vary significantly depending on the specific bacteriocin and the target organism.
For a related bacteriocin, acidocin A, attempts to generate resistant strains of Bacillus licheniformis and Escherichia coli through sequential passaging in subinhibitory concentrations of the bacteriocin were unsuccessful. This suggests that the development of resistance to this subfamily of bacteriocins may not be a frequent event or may require more complex cellular adaptations than a simple point mutation in a receptor.
Biochemical Pathways Implicated in Resistance Development
Due to the absence of studies on acidocin 8912-resistant mutants, the specific biochemical pathways implicated in resistance to this bacteriocin remain unknown. However, for other class II bacteriocins that target the cell membrane, several general mechanisms of resistance have been described in target bacteria. These can include:
Alteration of the Cell Membrane Composition: Changes in the fatty acid profile of the cytoplasmic membrane can alter its fluidity and charge, potentially hindering the ability of the bacteriocin to insert and form pores.
Modification of a Cellular Receptor: If the bacteriocin requires a specific receptor for its activity, mutations in the gene encoding this receptor can lead to high-level resistance. For many pediocin-like class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) acts as a receptor, and mutations in the Man-PTS are a common mechanism of resistance. While acidocin 8912's primary mode of action is pore formation, it is not yet known if a specific receptor is required to mediate this. oup.comoup.com
Production of Proteases: Target organisms may develop the ability to degrade the bacteriocin through the production of extracellular proteases.
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the bacteriocin out of the cell or the cell membrane.
Without experimental data on acidocin 8912-resistant strains, it is not possible to definitively state which, if any, of these mechanisms would be relevant.
Advanced Research Methodologies Applied in Acidocin 8912 Studies
Molecular Techniques for Gene Manipulation and Expression
Molecular cloning and sequencing have been fundamental to understanding the genetic basis of acidocin 8912 production. Research has identified the structural gene for acidocin 8912, designated acdT. nih.govoup.com This gene was located on a 14-kb plasmid, pLA103, within the producer strain Lactobacillus acidophilus TK8912. nih.govoup.com
Sequence analysis of the cloned gene revealed that acidocin 8912 is synthesized as a 46-amino-acid precursor peptide. nih.govoup.com This precursor includes a 20-amino-acid N-terminal extension, or leader peptide, which is cleaved off during the maturation process to yield the active bacteriocin (B1578144). nih.govuniprot.org This precursor structure is a common characteristic among bacteriocins from various lactic acid bacteria. nih.gov Further genetic analysis has shown that acidocin 8912 shares a secretion signal featuring a double glycine (B1666218) cleavage site, which is recognized by a Type I secretion system (ABC transporter), with the related bacteriocin acidocin A. nih.govmdpi.com
| Genetic Element | Identifier | Size/Length | Location | Function |
|---|---|---|---|---|
| Structural Gene | acdT | - | Plasmid pLA103 | Encodes the acidocin 8912 precursor peptide. nih.govoup.com |
| Plasmid | pLA103 | 14 kb | L. acidophilus TK8912 | Carries the acidocin 8912 structural gene. nih.govoup.com |
| Precursor Peptide | - | 46 amino acids | - | The initial translation product before processing. nih.govuniprot.org |
| N-terminal Extension | - | 20 amino acids | - | Leader peptide removed during maturation. nih.gov |
Biophysical Approaches for Membrane Interaction Analysis
Biophysical techniques have been instrumental in detailing the mechanism by which acidocin 8912 interacts with and disrupts the membranes of target cells. Its action is confirmed to be bactericidal, causing cell death primarily by compromising the cell membrane's integrity. uniprot.orgnih.gov
Circular Dichroism (CD) spectroscopy is a key technique used to study the secondary structure of the peptide. nih.gov These studies revealed that acidocin 8912 undergoes a significant conformational change upon interacting with a membrane-mimicking environment. In an aqueous solution, the peptide has a high content of β-folded structures (40.5%). nih.gov However, in the presence of detergent micelles such as dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS), its structure shifts dramatically to become predominantly α-helical (41-50%). nih.govresearchgate.net This induced conformational change is believed to be critical for its membrane insertion and pore-forming activity. nih.gov
Membrane permeabilization assays provide direct evidence of this membrane-disrupting activity. One such method uses the chromogenic substrate o-Nitrophenyl-β-D-galactopyranoside (ONPG). nih.govnih.govubc.ca In these experiments, acidocin 8912 is shown to increase the permeability of the cytoplasmic membrane of susceptible bacteria, such as E. coli ML-35p, allowing ONPG to enter the cell and be hydrolyzed by cytoplasmic β-galactosidase, a process that can be monitored spectrophotometrically. nih.govnih.gov Additionally, hemolytic activity assays have been used to assess the peptide's effect on eukaryotic membranes, showing that acidocin 8912 can lyse human red blood cells, with a half-maximal hemolytic concentration (HC50) of approximately 64 μM. mdpi.com
| Technique | Purpose | Key Finding for Acidocin 8912 |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Determine peptide secondary structure. | Undergoes a conformational shift from β-sheet in aqueous solution to α-helix in membrane-like environments. nih.govresearchgate.net |
| ONPG Permeability Assay | Measure disruption of the cytoplasmic membrane. | Demonstrates that the peptide increases membrane permeability in target cells. nih.gov |
| Hemolytic Activity Assay | Assess interaction with eukaryotic membranes. | Shows lytic activity against human erythrocytes (HC50 ≈ 64 μM). mdpi.com |
Bioinformatic Tools for Sequence Analysis and Structural Predictions
Bioinformatic tools are essential for analyzing the primary sequence of acidocin 8912 and predicting its structural and functional features. Sequence alignment is a primary method used to compare acidocin 8912 with other known bacteriocins, particularly its close homolog, acidocin A. nih.gov These analyses have revealed conserved regions, such as a pediocin box-like motif and a conserved tryptophan residue, suggesting a shared evolutionary origin and potentially similar functional domains. nih.govresearchgate.net
Structural prediction tools are used to visualize the peptide's conformation, especially its membrane-interactive state. Helical wheel projections, for instance, have been generated for the central α-helical region of acidocin 8912. nih.govresearchgate.netresearchgate.net This visualization tool demonstrates the amphipathic nature of the helix, showing a clear spatial separation of hydrophobic and charged amino acid residues. researchgate.netwikipedia.org This amphipathicity is a hallmark of many membrane-active peptides, as it facilitates their insertion into the lipid bilayer of target cell membranes.
| Tool/Method | Application | Insight Gained for Acidocin 8912 |
|---|---|---|
| Sequence Alignment | Comparison with other bacteriocin sequences. | Identified homology with acidocin A and conserved motifs like the pediocin box. nih.gov |
| Helical Wheel Projection | Visualization of α-helical structure. | Revealed the amphipathic nature of the helix, with distinct hydrophobic and polar faces, supporting its membrane-disrupting mechanism. nih.govresearchgate.net |
| Database Mining (e.g., BAGEL4) | Searching for bacteriocin gene clusters. | Used in broader studies to identify novel bacteriocins and analyze their genetic context. researchgate.net |
High-Throughput Screening for Activity and Specificity
Determining the antimicrobial spectrum of acidocin 8912 relies on screening its activity against a wide range of microorganisms. Traditional methods, such as the agar (B569324) well diffusion assay or spot-on-lawn tests, form the basis of these screenings. mdpi.com However, modern research increasingly employs high-throughput screening (HTS) methods to accelerate the discovery and characterization of novel bacteriocins. frontiersin.orgnih.govnih.gov
These advanced HTS systems allow for the rapid testing of hundreds or thousands of bacterial strains or compounds in parallel. frontiersin.orgnih.gov One innovative HTS approach utilizes live biosensor bacteria that express a pH-dependent fluorescent protein, pHluorin2. frontiersin.orgnih.gov When a membrane-active bacteriocin like acidocin 8912 disrupts the membrane of the biosensor cell, the internal pH changes, causing a ratiometric shift in fluorescence that can be detected rapidly in a microplate format. frontiersin.orgnih.gov This provides a flexible, fast, and cost-effective way to screen large collections of bacterial supernatants for bacteriocin producers and to determine the specificity of purified bacteriocins against a panel of target organisms. nih.gov These methods can be integrated with genomic sequencing and bioinformatic analysis to create a comprehensive pipeline for discovering and characterizing new bacteriocins. frontiersin.org
| Screening Method | Principle | Throughput | Primary Measurement |
|---|---|---|---|
| Agar Well Diffusion Assay | Bacteriocin diffuses through agar, creating a zone of inhibition around a well. | Low to Medium | Diameter of inhibition zone. mdpi.com |
| Spot-on-Lawn Assay | A small volume of bacteriocin solution is spotted onto a lawn of indicator bacteria. | Medium | Presence/absence of a clear zone. |
| Fluorescent Biosensor Assay (e.g., pHin2) | Membrane disruption of biosensor cells causes a detectable change in fluorescence. | High | Ratiometric fluorescence intensity. frontiersin.orgnih.gov |
Ecological and Evolutionary Significance of Bacteriocin Acidocin 8912
Role in Microbial Community Dynamics and Competition
The antimicrobial activity of acidocin 8912 is weaker than some related bacteriocins like acidocin A, but its spectrum of activity indicates it belongs to the same functional group of broad-spectrum antimicrobial peptides. nih.gov Research has shown its activity against a range of both Gram-positive and some Gram-negative bacteria, although its effects are more pronounced on the former. mdpi.com
Table 1: Antimicrobial Spectrum of Acidocin 8912
| Target Bacteria | Activity | Reference |
|---|---|---|
| Lactobacillus strains | Inhibitory | nih.gov |
| Lactococcus strains | Inhibitory | nih.gov |
| Gram-positive bacteria | Generally Inhibitory | mdpi.com |
| Gram-negative bacteria | Limited Inhibition | mdpi.com |
Phylogenetic Relationship with Other Bacteriocins and Evolutionary Predecessors
Acidocin 8912 is classified as a class II bacteriocin (B1578144), a group of small, heat-stable, and unmodified peptides. nih.govjove.comnih.gov More specifically, it belongs to a distinct subfamily that includes acidocin A. While structurally related to the pediocin-like (subclass IIa) bacteriocins, this subfamily exhibits significant differences in biological activities. researchgate.netjove.comnih.gov
Phylogenetic analysis suggests a close evolutionary relationship between acidocin 8912 and acidocin A, produced by Lactobacillus acidophilus TK9201. researchgate.netjove.comnih.gov Researchers have proposed the existence of a single evolutionary predecessor for these two peptides based on similarities discovered during the analysis of plasmids from lactic acid bacteria. jove.comnih.gov There is a notable similarity in the N-terminal part of mature acidocin A and acidocin 8912. researchgate.netmdpi.com
A key piece of evidence in understanding the evolution of acidocin 8912 is the discovery of a C-terminally extended homolog, named acidocin 8912A. jove.comnih.gov This peptide, which comprises the sequence of acidocin 8912 followed by a C-terminal extension homologous to part of acidocin A, is considered a possible intermediate form in the evolution of these bacteriocins. nih.govjove.comnih.gov The gene for acidocin 8912 contains a sequence immediately after its stop codon that encodes this C-terminal extension, further supporting this evolutionary link. researchgate.netmdpi.com The precursor sequence of the acidocin 8912 gene (acdT) shows conservation of general structural characteristics found in bacteriocin precursors from other lactic acid bacteria. nih.gov
Table 2: Phylogenetic and Structural Comparison
| Bacteriocin | Class/Subclass | Producing Strain | Key Evolutionary Features | Reference |
|---|---|---|---|---|
| Acidocin 8912 | Class II | L. acidophilus TK8912 | Structurally related to pediocin-like bacteriocins; shares predecessor with Acidocin A. | researchgate.netjove.comnih.gov |
| Acidocin A | Class II | L. acidophilus TK9201 | Shares N-terminal similarity and a common evolutionary predecessor with Acidocin 8912. | researchgate.netjove.comnih.gov |
| Acidocin 8912A | Class II (Recombinant) | N/A | A C-terminally extended homolog of Acidocin 8912; considered a possible evolutionary intermediate. | nih.govjove.comnih.gov |
Horizontal Gene Transfer Events Associated with Acidocin 8912 Production Genes
The genetic determinants for the production of acidocin 8912 and the immunity of the host cell are located on a plasmid. nih.gov Specifically, the structural gene for acidocin 8912, named acdT, is found on the 14-kb plasmid pLA103 in Lactobacillus acidophilus TK8912. nih.govnih.gov The loss, or curing, of this plasmid results in a strain that can neither produce acidocin 8912 nor resist its effects. nih.gov This plasmid association provides direct evidence for the potential mobilization of these genes. nih.gov
The presence of bacteriocin production and immunity genes on plasmids is a common feature among lactic acid bacteria and is a strong indicator of horizontal gene transfer (HGT). nih.gov Plasmids are mobile genetic elements that can be transferred between bacteria through processes like conjugation, facilitating the spread of advantageous traits, such as bacteriocin production. dovepress.com The discovery of the acidocin 8912 gene on plasmids in other Lactobacilli and related bacterial genera further suggests that HGT of these genes has occurred in natural environments. nih.govmdpi.com This dissemination allows for the rapid evolution and adaptation of bacterial populations, enabling them to compete effectively in diverse microbial communities. dovepress.com
Biotechnological Research Applications and Potential of Bacteriocin Acidocin 8912 Non Clinical Focus
Application Research in Food Biopreservation (e.g., Inhibition of Spoilage and Foodborne Pathogens)
Acidocin 8912 has demonstrated a broad spectrum of activity, primarily against Gram-positive bacteria, including various spoilage organisms and foodborne pathogens. mdpi.comnih.gov Research has established its potential as a natural food preservative. Bacteriocins, in general, are sought after in the food industry as they can enhance the safety and shelf-life of products. researchgate.netacademicjournals.org
The producing organism, Lactobacillus acidophilus, is widely used in fermented dairy products, and its bacteriocins are considered safe for consumption. academicjournals.orgnih.gov Acidocin 8912 has been shown to be active against strains of Lactobacillus and Lactococcus, which can be relevant in controlling starter culture activity and preventing spoilage in certain fermented products. nih.govoup.com While specific studies on the application of purified acidocin 8912 in food matrices are not extensively detailed in the available literature, the known inhibitory spectrum suggests its potential utility in a range of food products.
The antimicrobial activity of acidocin 8912 has been characterized against several bacterial species. The following table summarizes the inhibitory spectrum of acidocin 8912 against a selection of Gram-positive bacteria.
| Target Microorganism | Genus | Inhibition by Acidocin 8912 |
| Lactococcus lactis | Lactococcus | Yes |
| Enterococcus faecium | Enterococcus | Yes |
| Bacillus subtilis | Bacillus | Yes |
| Mycobacterium smegmatis | Mycobacterium | Yes |
| Micrococcus luteus | Micrococcus | Yes |
This table is based on data indicating a broad spectrum of activity for acidocin 8912. mdpi.comnih.gov
Furthermore, some research has indicated that acidocin 8912 also exhibits inhibitory effects against certain Gram-negative bacteria, such as some strains of E. coli. mdpi.com This broadens its potential application in food safety, where contamination with Gram-negative pathogens is a significant concern. The mode of action of acidocin 8912 involves disrupting the cell membrane of sensitive bacteria, leading to a bactericidal effect without causing cell lysis. nih.govoup.com
Exploration of Agricultural Applications
Given that acidocin 8912 exhibits a broad spectrum of antimicrobial activity, including against some fungi, its potential to inhibit the growth of plant pathogens could be a subject for future investigation. mdpi.com The stability of acidocin 8912 under various conditions, such as heat, further enhances its potential applicability in agricultural formulations. nih.gov However, at present, there is a notable lack of specific research data on the efficacy of acidocin 8912 in controlling plant diseases or promoting plant growth.
Integration into Antimicrobial Strategies Beyond Clinical Interventions
The potential of acidocin 8912 extends to various non-clinical antimicrobial strategies, primarily due to its proteinaceous nature and biodegradability. One promising area is its incorporation into antimicrobial food packaging. frontiersin.orgmdpi.commdpi.com By integrating bacteriocins like acidocin 8912 into packaging materials, it may be possible to inhibit microbial growth on the surface of food products, thereby extending their shelf life and enhancing safety. This approach offers a controlled release of the antimicrobial agent directly where it is needed most.
Engineering of Bacteriocin (B1578144) Variants for Enhanced Activity or Spectrum
To improve upon the natural properties of acidocin 8912, researchers have explored the engineering of variants. A notable example is the creation of acidocin 8912A. mdpi.comresearchgate.netnih.gov This variant was constructed by fusing the sequence of acidocin 8912 with a C-terminal extension homologous to a part of a related bacteriocin, acidocin A. nih.gov
The rationale behind creating this chimeric peptide was to investigate if the C-terminal region of acidocin A could enhance the antimicrobial activity or broaden the spectrum of acidocin 8912. nih.gov The resulting variant, acidocin 8912A, was successfully produced and tested. mdpi.com
Initial studies have shown that the antimicrobial activity of acidocin 8912A is approximately the same as that of the parent acidocin 8912 against a limited panel of both Gram-positive and Gram-negative bacteria. mdpi.com However, the antimicrobial activities of both acidocin 8912 and acidocin 8912A were found to be lower than that of acidocin A. researchgate.netnih.gov The following table provides a comparative overview of the antimicrobial activity of acidocin 8912 and its engineered variant against selected fungal species.
| Target Microorganism | MIC of Acidocin 8912 (µM) | MIC of Acidocin 8912A (µM) |
| Candida albicans | 16 | 32 |
| Candida tropicalis | 16 | 32 |
| Candida krusei | 16 | 32 |
| Candida glabrata | 16 | 32 |
This table is based on data from studies comparing the antifungal activities of acidocin 8912 and acidocin 8912A. mdpi.com
These findings indicate that while the engineering of acidocin 8912 variants is feasible, further research is necessary to achieve enhanced activity or a broader antimicrobial spectrum. The creation and study of such variants contribute to a deeper understanding of the structure-function relationships of this class of bacteriocins. researchgate.net
Future Directions and Emerging Research Avenues for Bacteriocin Acidocin 8912
Unraveling Complex Structural-Function Relationships
While acidocin 8912 is known to be structurally related to other class IIa bacteriocins, there are significant differences in its biological activities. thepharmajournal.comasm.orgmicrobiologyresearch.org Future research will likely focus on elucidating the precise structural determinants of its unique antimicrobial spectrum and potency. Although it shares some similarities with acidocin A, the antimicrobial activity of acidocin 8912 has been shown to be lower. asm.orgmicrobiologyresearch.org
Key areas of investigation will include:
N- and C-Terminal Domain Analysis: The N-terminal region of class IIa bacteriocins is generally conserved and involved in receptor interaction, while the C-terminal region is more variable and is thought to determine target cell specificity. mdpi.com Detailed mutational analysis and the creation of hybrid bacteriocins, combining domains from acidocin 8912 and other class IIa bacteriocins, could pinpoint the specific amino acid residues responsible for its particular activity profile.
Role of the Pediocin Box: The "pediocin box" (YGNGV) is a conserved motif in class IIa bacteriocins. mdpi.com While its presence is a defining feature, its exact functional contribution can vary. Investigating the impact of modifications within this motif in acidocin 8912 will be crucial to understanding its importance for the bacteriocin's structure and function.
Three-Dimensional Structure Determination: High-resolution 3D structural data of acidocin 8912, both in isolation and when interacting with target membranes or receptors, is essential. Such information would provide invaluable insights into its mechanism of action and guide the rational design of more potent or specific variants.
Exploration of Novel Target Interactions
The primary mechanism of action for class IIa bacteriocins is the permeabilization of the target cell membrane through pore formation. researchgate.netscispace.comresearchgate.net For many bacteriocins in this class, the mannose phosphotransferase system (Man-PTS) on the surface of target cells has been identified as a key receptor. asm.orgresearchgate.netnih.gov
Future research into the target interactions of acidocin 8912 will likely explore:
Receptor Identification and Characterization: A critical step will be to definitively identify the specific receptor(s) for acidocin 8912 on the surface of sensitive bacteria. While the Man-PTS is a strong candidate, the unique aspects of acidocin 8912's activity suggest the possibility of interactions with other cell surface components.
Mechanism of Pore Formation: The precise stoichiometry and architecture of the pores formed by acidocin 8912 are yet to be fully understood. Advanced microscopy and biophysical techniques could be employed to visualize and characterize these pores, revealing details about their size, stability, and the specific lipids and proteins involved in their formation.
Interactions with Non-Traditional Targets: Research could also expand to investigate the effects of acidocin 8912 on other cellular processes beyond membrane permeabilization. This could include potential interactions with intracellular targets or interference with cellular signaling pathways.
Development of Advanced Production Systems
For the widespread application of acidocin 8912, efficient and cost-effective production methods are necessary. Current production is often achieved in complex and expensive media like MRS broth. academicjournals.org
Future research in this area will focus on:
Optimization of Fermentation Conditions: This includes fine-tuning parameters such as pH, temperature, and nutrient composition to maximize the yield of acidocin 8912. academicjournals.org The use of alternative, less expensive culture media derived from food-grade by-products is also a promising avenue.
Advanced Fermentation Strategies: Moving beyond simple batch cultures, fed-batch and continuous fermentation systems, potentially with cell immobilization or recycling, could significantly improve productivity.
Heterologous Expression Systems: The expression of acidocin 8912 in well-characterized and generally regarded as safe (GRAS) microbial hosts could offer a more controlled and scalable production platform. This would also facilitate the production of engineered variants with improved properties.
Downstream Processing and Purification: The development of more efficient and scalable purification strategies is crucial. This may involve exploring novel chromatography techniques or affinity-based purification methods to obtain high-purity acidocin 8912 for specific applications.
Table 1: Comparison of Bacteriocin (B1578144) Production Strategies
| Production Strategy | Description | Potential Advantages for Acidocin 8912 Production |
|---|---|---|
| Batch Fermentation | A closed system where all nutrients are provided at the beginning of the fermentation. | Simple to operate and control. |
| Fed-Batch Fermentation | Nutrients are added intermittently during the fermentation process. | Higher cell densities and bacteriocin yields can be achieved by avoiding substrate limitations and the accumulation of inhibitory byproducts. |
| Continuous Fermentation | Fresh medium is continuously added while the fermented broth is continuously removed. | High productivity and consistent product quality. |
| Cell Immobilization | Producer cells are entrapped or attached to a solid support. | Increased cell stability, potential for continuous operation, and simplified downstream processing. |
| Heterologous Expression | The gene for the bacteriocin is expressed in a different host organism. | Potentially higher yields, simplified purification, and the ability to produce in a GRAS host. |
Interdisciplinary Research with Material Sciences and Nanotechnology
The integration of bacteriocins with material sciences and nanotechnology offers exciting possibilities for novel applications. While specific research on acidocin 8912 in this area is still emerging, the broader field of bacteriocin delivery systems provides a clear roadmap. thepharmajournal.comresearchgate.net
Future interdisciplinary research could involve:
Nanoencapsulation: Encapsulating acidocin 8912 in nanoparticles, such as liposomes or chitosan (B1678972) nanoparticles, could protect it from degradation, improve its stability, and allow for controlled release. thepharmajournal.comnih.govfrontiersin.org This could be particularly beneficial for applications in food preservation and therapeutics.
Immobilization on Food Contact Surfaces: Covalently or non-covalently attaching acidocin 8912 to food packaging materials could create active surfaces that inhibit the growth of spoilage and pathogenic bacteria, thereby extending the shelf life of food products.
Development of Bacteriocin-Containing Biomaterials: Incorporating acidocin 8912 into biomaterials for medical devices, wound dressings, or tissue engineering scaffolds could help prevent bacterial colonization and biofilm formation.
Synergistic Combinations with Nanomaterials: Investigating the combined antimicrobial effects of acidocin 8912 and antimicrobial nanoparticles (e.g., silver nanoparticles) could lead to the development of highly potent antimicrobial formulations. nih.gov
Table 2: Potential Nanodelivery Systems for Bacteriocins
| Nanodelivery System | Description | Potential Benefits for Acidocin 8912 |
|---|---|---|
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. nih.gov | Can encapsulate both hydrophilic and hydrophobic molecules, biodegradable, and can enhance stability. thepharmajournal.comnih.gov |
| Chitosan Nanoparticles | Nanoparticles made from the natural polysaccharide chitosan. | Biocompatible, biodegradable, and possesses intrinsic antimicrobial properties. |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like polylactic acid (PLA). | Can provide sustained release of the encapsulated bacteriocin. frontiersin.org |
| Nanofibers | Fibers with diameters in the nanometer range, often produced by electrospinning. | High surface area-to-volume ratio, suitable for incorporation into wound dressings and food packaging. encyclopedia.pub |
Elucidating Resistance Evolution Dynamics in Detail
The emergence of bacterial resistance is a concern for all antimicrobial agents, including bacteriocins. Understanding the mechanisms by which bacteria develop resistance to acidocin 8912 is crucial for its long-term effectiveness. For class IIa bacteriocins, resistance is often linked to modifications in the Man-PTS receptor. asm.orgmdpi.comnih.gov
Detailed future research on resistance evolution should include:
Identification of Resistance Mechanisms: Exposing sensitive bacterial strains to sub-lethal concentrations of acidocin 8912 and sequencing the genomes of resistant mutants can identify the specific genetic changes that confer resistance. This could involve mutations in the Man-PTS genes or other, as yet unidentified, loci. asm.orgmicrobiologyresearch.org
Frequency of Resistance Development: Quantifying the rate at which spontaneous resistance to acidocin 8912 arises in different bacterial species will be important for assessing its clinical and food preservation potential.
Fitness Costs of Resistance: Investigating whether the acquisition of resistance to acidocin 8912 comes at a biological cost to the bacteria (e.g., reduced growth rate or virulence) can provide insights into the stability of the resistant phenotype in the absence of the bacteriocin.
Strategies to Overcome Resistance: This could involve the use of acidocin 8912 in combination with other antimicrobial agents (bacteriocins, antibiotics, or nanoparticles) to create synergistic effects and reduce the likelihood of resistance emerging.
Table 3: Known Mechanisms of Resistance to Class IIa Bacteriocins
| Mechanism | Description | Key Genes/Components Involved |
|---|---|---|
| Downregulation of Receptor Expression | Reduced expression of the Man-PTS genes, leading to fewer receptor sites on the cell surface. asm.org | mpt operon, rpoN (encoding σ⁵⁴), manR microbiologyresearch.orgmdpi.comnih.gov |
| Mutation in Receptor Genes | Mutations in the genes encoding the subunits of the Man-PTS that prevent bacteriocin binding. mdpi.com | mptA, mptC, mptD microbiologyresearch.orgmdpi.com |
| Cell Surface Modifications | Changes in the composition of the cell wall or membrane that may mask the receptor or otherwise prevent bacteriocin interaction. | To be further elucidated for acidocin 8912. |
Q & A
Q. What distinguishes acidocin 8912 structurally and functionally from other class II bacteriocins?
Acidocin 8912 is classified as a class II bacteriocin due to its genetic organization, secretion via a double glycine cleavage site, and ABC transporter system . Structurally, it shares a conserved tryptophan residue with acidocin A but lacks the first cysteine residue critical for acidocin A’s activity. CD spectroscopy reveals acidocin 8912 has a higher β-sheet content (45%) compared to acidocin A (30%) in aqueous solutions, suggesting distinct folding patterns that may influence its weaker antimicrobial activity . Functional assays show a broad but less potent activity spectrum against Lactobacillus and Lactococcus strains, indicating evolutionary divergence from acidocin A .
Q. What genetic determinants are responsible for acidocin 8912 production and host immunity?
Acidocin 8912 production and immunity are plasmid-encoded. Plasmid pLA103 in Lactobacillus acidophilus TK8912 contains the operon for acidocin 8912 synthesis, secretion, and immunity. Curing experiments (e.g., using ethidium bromide) demonstrated loss of bacteriocin production (Acd⁺) and immunity (Acdʳ) in plasmid-free strains, while plasmid reintroduction restored both traits . The gene cluster includes a leader peptide, mature bacteriocin sequence, and immunity protein, with downstream sequences homologous to acidocin A’s C-terminal region, suggesting ancestral gene duplication .
Q. How can researchers reliably purify acidocin 8912 for in vitro studies?
Acidocin 8912 is heat-stable (retains activity after 120°C for 20 minutes) and protease-sensitive. A validated purification protocol involves:
- Step 1 : Culture L. acidophilus TK8912 in MRS broth at 30°C for optimal production .
- Step 2 : Ammonium sulfate precipitation (60% saturation) followed by hydrophobic interaction chromatography.
- Step 3 : Reverse-phase HPLC using a C18 column for final purification, with activity confirmed via agar diffusion assays against Lactobacillus casei .
Advanced Research Questions
Q. How should experimental designs address contradictions in acidocin 8912’s reported activity spectrum?
Discrepancies in activity data (e.g., weaker potency compared to acidocin A) require:
- Standardized assays : Use consistent indicator strains (e.g., L. casei ATCC 393) and growth phases (mid-log phase cells).
- Membrane interaction studies : Measure proton motive force (PMF) dissipation via fluorescent probes (e.g., DiSC₃(5)) to quantify pore formation .
- Comparative genomics : Perform BLAST alignment of acidocin 8912 homologs to identify conserved residues linked to activity (e.g., Trp³⁰ in acidocin A) .
- Hybrid peptide analysis : Test chimeric peptides (e.g., acidocin 8912A) to isolate functional domains .
Q. What methodological approaches elucidate acidocin 8912’s mode of action at the membrane level?
Key techniques include:
- PMF disruption assays : Acidocin 8912 dissipates membrane potential (ΔΨ) and pH gradient (ΔpH) in L. casei within 5 minutes, measured using radiolabeled probes (e.g., [³H]-TPP⁺ for ΔΨ, [¹⁴C]-benzoate for ΔpH) .
- Glutamate efflux studies : Monitor ATP-driven glutamate transport inhibition via scintillation counting to confirm pore formation .
- Liposome experiments : Reconstitute acidocin 8912 in synthetic lipid bilayers to measure conductance changes (e.g., planar lipid bilayer electrophysiology) .
Q. How can researchers resolve ambiguities in acidocin 8912’s evolutionary relationship to acidocin A?
- Phylogenetic analysis : Use BLASTn to align acidocin 8912 gene sequences (e.g., NCBI accession D43626.1) with acidocin A homologs. Identical secretion signals and C-terminal extensions suggest a common ancestor .
- Synthetic biology : Clone acidocin 8912’s gene cluster into heterologous hosts (e.g., L. paracasei BGSJ2-8) using shuttle vectors (e.g., pA13) to test functionality in divergent genetic backgrounds .
- Structural modeling : Compare AlphaFold-predicted 3D structures of acidocin 8912 and acidocin A to identify divergent domains affecting activity .
Q. What strategies optimize experimental reproducibility in acidocin 8912 studies?
- Strain validation : Confirm plasmid presence in L. acidophilus TK8912 via PCR (primers targeting pLA103’s rep gene) .
- Activity normalization : Report bacteriocin titers as arbitrary units (AU/mL) against a standard indicator strain .
- Data transparency : Provide raw CD spectroscopy data (e.g., molar ellipticity values at 222 nm) and growth curves in supplementary materials .
Methodological Resources from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
